molecular formula C18H25N5O4 B3723514 ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B3723514
M. Wt: 375.4 g/mol
InChI Key: NGPSPTDLXOOCEH-VGMPPWMTSA-N
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Description

Ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperazine derivative, followed by the introduction of the cyano and hydroxyethyl groups. The final steps involve the formation of the pyrrole ring and the esterification to produce the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ethyl 5-[(E)-2-cyano-3-[4-(2-formylethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate.

Scientific Research Applications

Ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can be compared with similar compounds such as:

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, offering specific advantages in various applications.

Properties

IUPAC Name

ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-3-27-18(26)15-12(2)21-14(16(15)25)10-13(11-19)17(20)23-6-4-22(5-7-23)8-9-24/h10,20-21,24-25H,3-9H2,1-2H3/b13-10+,20-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPSPTDLXOOCEH-VGMPPWMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1O)C=C(C#N)C(=N)N2CCN(CC2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1O)/C=C(\C#N)/C(=N)N2CCN(CC2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

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